molecular formula C22H20FN3O4S2 B2744941 N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898414-09-0

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2744941
M. Wt: 473.54
InChI Key: NSDGVCHDEONUPC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a fluorobenzyl group, a thiophene sulfonyl group, and a tetrahydroquinoline group. These groups are often found in biologically active compounds, suggesting that this compound may have potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The fluorobenzyl and thiophene sulfonyl groups are likely to influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorobenzyl group could make the compound more lipophilic, potentially influencing its solubility and distribution in the body .

Scientific Research Applications

Anticancer Applications

One-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives demonstrated potential as anticancer agents. These compounds, which share structural similarities with N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, were evaluated for their antitumor activities against various cancer cell lines, showing moderate to high levels of antitumor activities comparable to 5-fluorouracil (5-FU), a known anticancer drug (Fang et al., 2016).

Novel Synthesis Methods

Research on metal-free oxidative C−H amination of 8-acylaminoquinolines and anilides with N-fluorobenzenesulfonimide (NFSI) demonstrated a novel method for synthesizing arylamine compounds. This process, mediated by a hypervalent iodine reagent under mild conditions, indicates potential pathways for the synthesis of compounds like N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide with high site-selectivity and yield (Wang et al., 2016).

Neuropharmacological Applications

The role of orexin-1 receptor mechanisms in compulsive food consumption offers insights into neuropharmacological applications. Although the study focuses on a different compound, the methodology and the receptor target suggest potential research applications for N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in exploring neurological pathways and disorders related to feeding, arousal, stress, and addiction (Piccoli et al., 2012).

Future Directions

Future research on this compound could involve further synthesis and characterization, testing its biological activity, and investigating its mechanism of action .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c23-17-8-5-15(6-9-17)14-24-21(27)22(28)25-18-10-7-16-3-1-11-26(19(16)13-18)32(29,30)20-4-2-12-31-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDGVCHDEONUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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